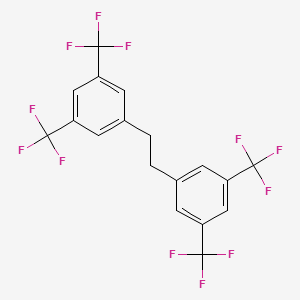
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with a suitable base, followed by coupling with an ethane derivative. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction time. The choice of method depends on the desired purity and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane is unique due to its ethane backbone, which provides additional flexibility and spatial arrangement compared to other similar compounds. This structural feature can influence its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H10F12 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C18H10F12/c19-15(20,21)11-3-9(4-12(7-11)16(22,23)24)1-2-10-5-13(17(25,26)27)8-14(6-10)18(28,29)30/h3-8H,1-2H2 |
InChI Key |
TYZVWYUQCSFCDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















